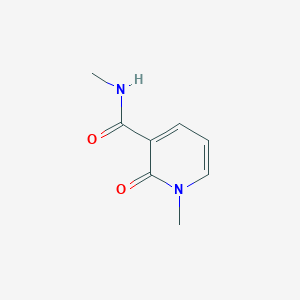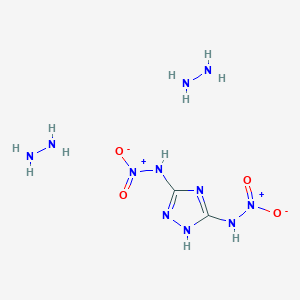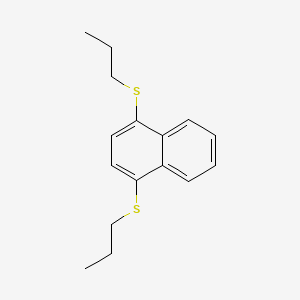![molecular formula C14H32O4Si B12524272 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol CAS No. 653564-21-7](/img/structure/B12524272.png)
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is a chemical compound with the molecular formula C14H32O4Si and a molecular weight of 292.487 g/mol . This compound is known for its unique structure, which includes a tert-butyl(dimethyl)silyl group attached to a hexanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol typically involves the protection of hexanol with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the interaction of its functional groups with various molecular targets. The silyl ether group provides stability and protection to the hydroxyl group, allowing for selective reactions to occur. The molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyldimethylsilyloxy)hexyl acetate
- 1-Hexanol,6-[(1,1-dimethylethyl)dimethylsilyl]oxy-,acetate
- 2-(tert-Butyldimethylsiloxy)ethanol
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is unique due to its specific combination of functional groups, which provide both stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
653564-21-7 |
|---|---|
Molecular Formula |
C14H32O4Si |
Molecular Weight |
292.49 g/mol |
IUPAC Name |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol |
InChI |
InChI=1S/C12H28O2Si.C2H4O2/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13;1-2(3)4/h13H,6-11H2,1-5H3;1H3,(H,3,4) |
InChI Key |
VXFGPCKUUPTAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



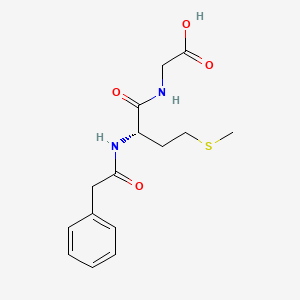
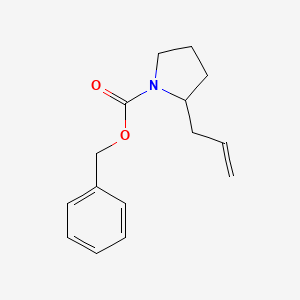
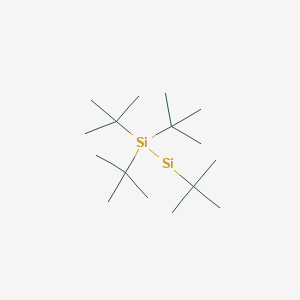
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
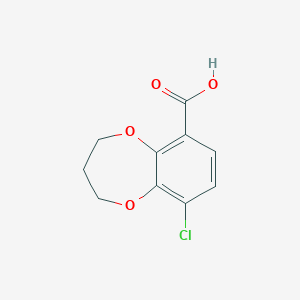
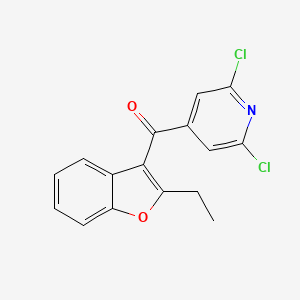
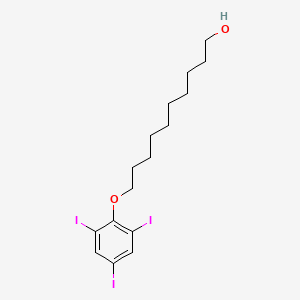

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
